molecular formula C21H20N4O2 B12213176 N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B12213176
M. Wt: 360.4 g/mol
InChI Key: YZFZPQTWNSPDMB-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that features an indole moiety, a phenyl group, and a tetrahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The carbonyl group in the tetrahydropyridazine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with serotonin receptors, while the tetrahydropyridazine ring may interact with other protein targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of an indole moiety, a phenyl group, and a tetrahydropyridazine ring

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c26-20-11-10-19(24-25(20)16-6-2-1-3-7-16)21(27)22-13-12-15-14-23-18-9-5-4-8-17(15)18/h1-9,14,23H,10-13H2,(H,22,27)

InChI Key

YZFZPQTWNSPDMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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